2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in medicinal chemistry due to their presence in various natural alkaloids and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Functional Group Modifications: Introduction of tert-butyl, methyl, and methoxy groups through alkylation and methylation reactions.
Esterification: Formation of the dicarboxylate ester groups using appropriate carboxylic acids and alcohols under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce tetrahydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, derivatives of isoquinoline compounds are often studied for their potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Medicine
Medicinally, isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as Parkinson’s disease, due to their interaction with neurotransmitter pathways.
Industry
In the industrial sector, such compounds might be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylisoquinoline: A simpler isoquinoline derivative with potential biological activity.
6-Methoxy-1-methylisoquinoline: Similar structure but lacks the tert-butyl and dicarboxylate groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness
2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl 6-methoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-9-8-11-10-12(21-4)6-7-13(11)14(18)15(19)22-5/h6-7,10,14H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHOVKMGLPSSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)OC)C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.